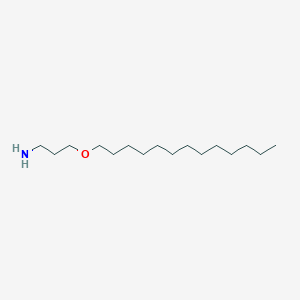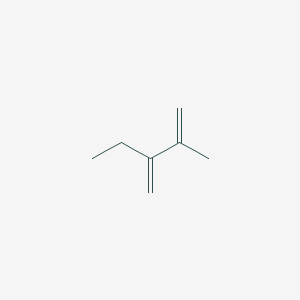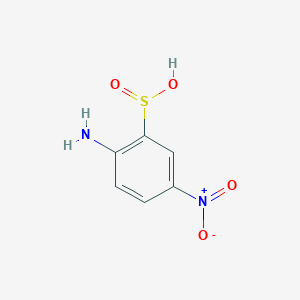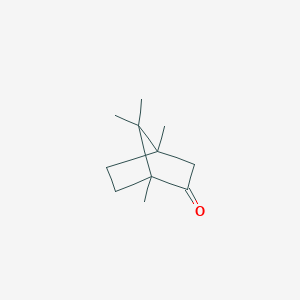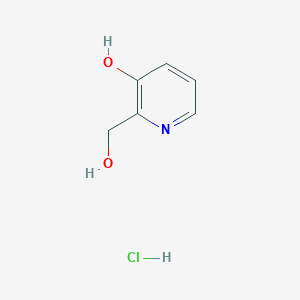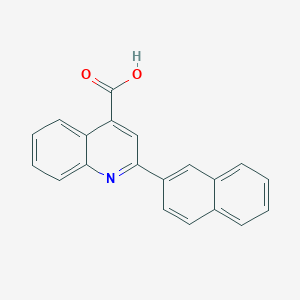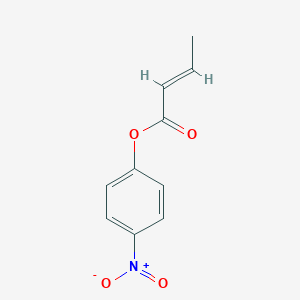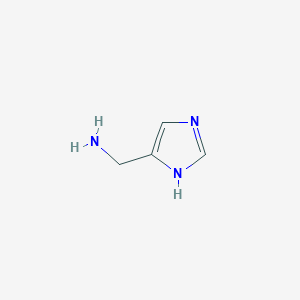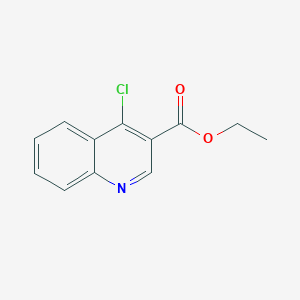
Erbium(Iii) Isopropoxide
Vue d'ensemble
Description
Synthesis Analysis
Erbium isopropoxides can be synthesized by dissolving Er metal in isopropanol-containing solvents or through metathesis reactions involving ErCl3 and KOPri, with or without the addition of water. This process yields different forms of erbium isopropoxides, including a non-oxo isopropoxide and an oxo isopropoxide, Er5O(OPri)13, characterized by single-crystal X-ray diffraction (Westin, Kritikos, & Wijk, 1998).
Molecular Structure Analysis
The molecular structure of Er5O(OPri)13 is defined by orthorhombic space group symmetry with a unique M5O fragment that forms a square pyramid configuration. This structure has been elucidated through detailed X-ray diffraction studies, providing insight into the spatial arrangement of erbium and oxygen atoms within the compound (Westin, Kritikos, & Wijk, 1998).
Chemical Reactions and Properties
Erbium(III) isopropoxides exhibit interesting chemical reactivities, such as forming hydrogen-bonded framework structures when combined with specific ligands. These reactions highlight the compound's versatility and its potential to participate in the formation of complex structural assemblies (Gan et al., 2004).
Physical Properties Analysis
The physical properties of erbium isopropoxides, including their solubility and stability, have been extensively studied. FT-IR and UV–vis spectroscopy, alongside differential scanning calorimetry, have provided valuable data on the stability and solubility characteristics of these compounds in various solvents (Westin, Kritikos, & Wijk, 1998).
Chemical Properties Analysis
The chemical properties of erbium isopropoxides, such as their reactivity towards water and other chemical agents, have been a focus of research. These studies have shown that the oxo isopropoxide form, Er5O(OPri)13, exhibits high stability in the absence of water, making it a subject of interest for further chemical investigations (Westin, Kritikos, & Wijk, 1998).
Applications De Recherche Scientifique
Synthesis and Properties : Erbium Isopropoxides have been synthesized and characterized, providing insights into their molecular structures, solubilities, and chemical reactivities. The study of two different erbium isopropoxides, including an oxo isopropoxide Er5O(OPri)13, revealed information about their stability and molecular configuration (Westin, Kritikos, & Wijk, 1998).
Nanohybrid Structures : Erbium oxide-based ordered nanocrystalline hybrid structures have been developed using a non-aqueous route, showing potential in optical fiber technology due to their outstanding optical emission properties in the near-infrared region (Karmaoui, Ferreira, Carlos, & Pinna, 2007).
Optical High-Temperature Sensors : Er3+ doped Al2O3, prepared using aluminum isopropoxide and erbium nitrate, has been demonstrated as a promising material for high-temperature optical sensors due to its sensitivity and temperature resolution in green up-conversion emissions (Dong, Yang, & Lei, 2007).
Electrochemical Behavior and Extraction : The electrochemical behavior of Er(III) ions and their extraction efficiency have been studied, revealing the thermodynamic properties of Er(III) and its potential in various applications, such as in the formation of intermetallic compounds (Wang, Li, Han, Zhang, Jiang, Peng, & Yan, 2017).
Magnetic Relaxation and Optical Properties : Research on layered erbium(III) phosphonate compounds has shown field-tunable multiple magnetic relaxation and notable near-IR emission spectrum, highlighting its potential in both magnetic and optical applications (Ren, Bao, Ferreira, Zheng, & Carlos, 2014).
Erbium Doped Thin Films : Studies have been conducted on erbium-doped vanadium pentoxide and titanium dioxide thin films, synthesized using erbium(III) nitrate pentahydrate, showcasing the effects of Er doping on the physical properties of these films (Gökdemir, Saatci, Özdemir, & Kutlu, 2014).
Bioremediation of Wastewater : Erbium(III) has been used in bioremediation experiments with Cyanobacteria Arthospira platensis, demonstrating its capability in removing erbium from wastewater through biosorption and bioaccumulation processes (Yushin, Zinicovscaia, Cepoi, Chiriac, Rudi, & Grozdov, 2022).
Safety And Hazards
Orientations Futures
Erbium(III) Isopropoxide has potential applications in the field of active optical fibers . Its photocatalytic activity against methylene blue dye was evaluated under UV light irradiation, showing an improvement in degradation efficiency with the addition of erbium . This suggests potential future directions in the field of photocatalysis.
Propriétés
IUPAC Name |
erbium(3+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Er/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCNVTAXVORJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ErO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370096 | |
| Record name | Erbium(Iii) Isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium(Iii) Isopropoxide | |
CAS RN |
14814-07-4 | |
| Record name | Erbium(Iii) Isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)

